

binding affinity of cis-Indatraline hydrochloride to SERT, DAT, and NET

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Compound of Interest

Compound Name: *cis-Indatraline hydrochloride*

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An In-depth Technical Guide on the Binding Affinity of **cis-Indatraline Hydrochloride** to SERT, DAT, and NET

Introduction

cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2] It effectively blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by binding to their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][3] These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft, thereby terminating the signaling process.[4][5][6] The inhibition of these transporters by cis-indatraline leads to an increase in the extracellular levels of these monoamines, which underlies its significant pharmacological effects. This technical guide provides a comprehensive overview of the binding affinity of **cis-indatraline hydrochloride**, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental pathways.

Binding Affinity Data

The binding affinity of **cis-indatraline hydrochloride** is typically quantified by its inhibition constant (K_i), which represents the concentration of the compound required to occupy 50% of the transporters in the presence of a competing radioligand. A lower K_i value indicates a higher binding affinity. The affinities for cis-indatraline are in the low nanomolar range, highlighting its high potency.

Table 1: Binding Affinity (K_i) of **cis-Indatraline Hydrochloride** for Monoamine Transporters

Transporter	K_i (nM)
Serotonin Transporter (SERT)	0.42[3]
Dopamine Transporter (DAT)	1.7[3]
Norepinephrine Transporter (NET)	5.8[3]

The data demonstrates that cis-indatraline has the highest affinity for SERT, followed by DAT, and then NET.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for monoamine transporters is predominantly conducted using competitive radioligand binding assays.[7] This technique measures the ability of an unlabeled compound (the "competitor," e.g., cis-indatraline) to displace a specific radiolabeled ligand from its target transporter.

Objective

To determine the in vitro binding affinity (K_i value) of **cis-indatraline hydrochloride** for human SERT, DAT, and NET using a competitive radioligand binding assay with membrane preparations from cells expressing the recombinant human transporters.

Materials

- Membrane Preparations: Cell membranes from HEK293 cells (or similar) stably expressing the human SERT, DAT, or NET.
- Radioligands:
 - For SERT: [^3H]Citalopram or [^{125}I]RTI-55
 - For DAT: [^3H]WIN 35,428 or [^{125}I]RTI-55
 - For NET: [^3H]Nisoxetine or [^{125}I]RTI-55

- Test Compound: **cis-Indatraline hydrochloride**
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Non-specific Binding Control: A high concentration of a known non-radioactive inhibitor (e.g., 10 μ M Fluoxetine for SERT, 10 μ M GBR 12909 for DAT, 10 μ M Desipramine for NET).
- Equipment: 96-well microplates, scintillation counter (for ^3H) or gamma counter (for ^{125}I), cell harvester with glass fiber filters (e.g., GF/C), incubation shaker.

Procedure

- Membrane Preparation: Frozen cell membrane aliquots are thawed on ice and homogenized in cold assay buffer. Protein concentration is determined using a standard method like the BCA assay.^[8] The membranes are then diluted to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 μ g of protein per well).^[8]
- Assay Setup: The assay is performed in 96-well plates with a final volume of 250 μ L per well.^[8]
 - Total Binding: Wells contain the membrane preparation, a fixed concentration of the radioligand (typically at or near its K_e value), and assay buffer.
 - Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a saturating concentration of a non-labeled inhibitor to block all specific binding.
 - Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of **cis-indatraline hydrochloride** (typically a 10-point concentration curve over a five-log unit range).^[7]
- Incubation: The plates are incubated for 60-120 minutes at a specific temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.^[8]
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.^[7]

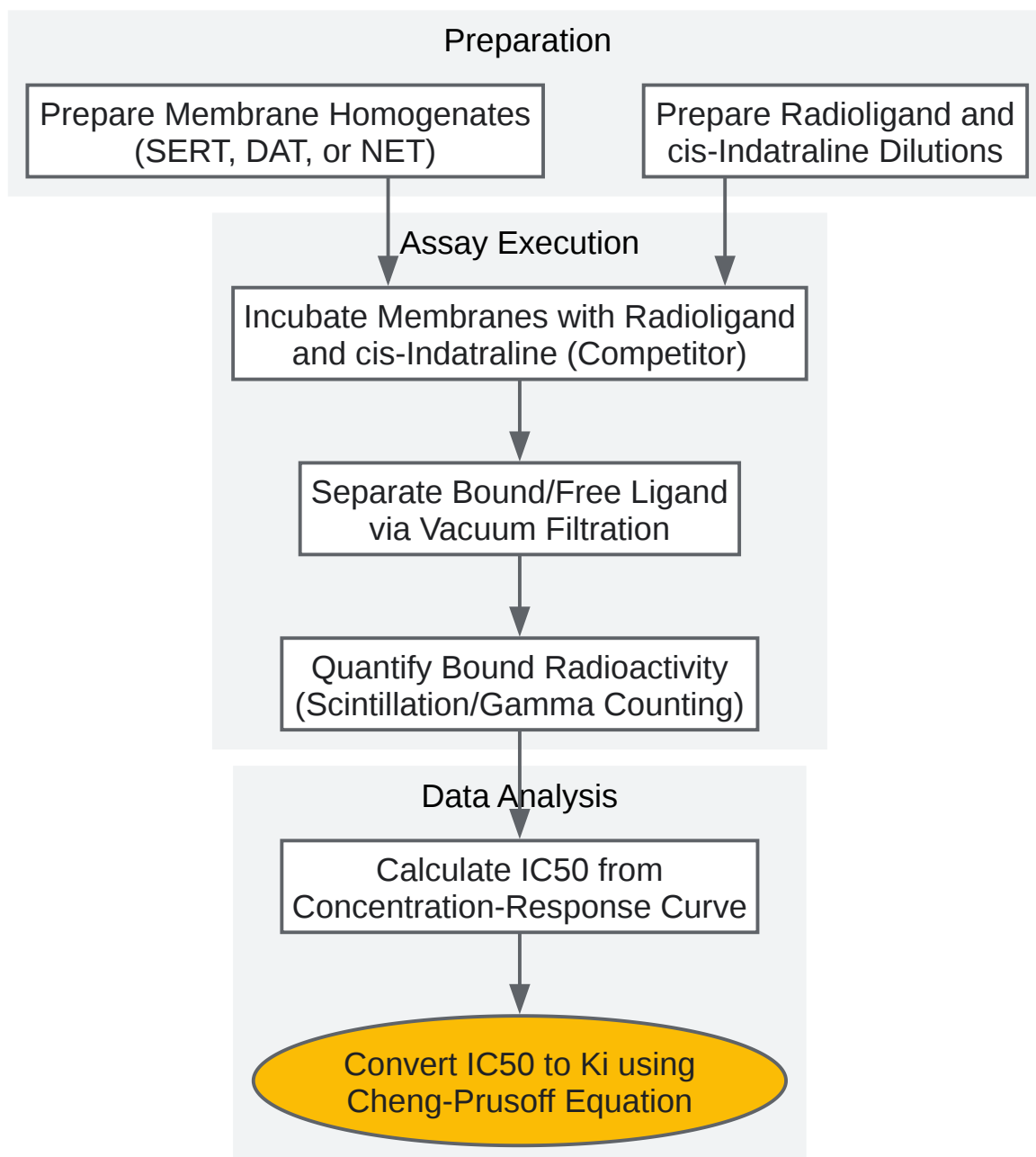
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured. For tritium ($[^3\text{H}]$), filters are placed in scintillation vials with scintillation cocktail and counted. For iodine-125 ($[^{125}\text{I}]$), the filters are counted directly in a gamma counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The data from the competition assay is plotted as the percentage of specific binding versus the log concentration of cis-indatraline.
 - A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC_{50} value (the concentration of cis-indatraline that inhibits 50% of the specific radioligand binding).
 - The IC_{50} is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_e)$, where $[\text{L}]$ is the concentration of the radioligand and K_e is its dissociation constant.[8]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the Graphviz DOT language provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of cis-indatraline.

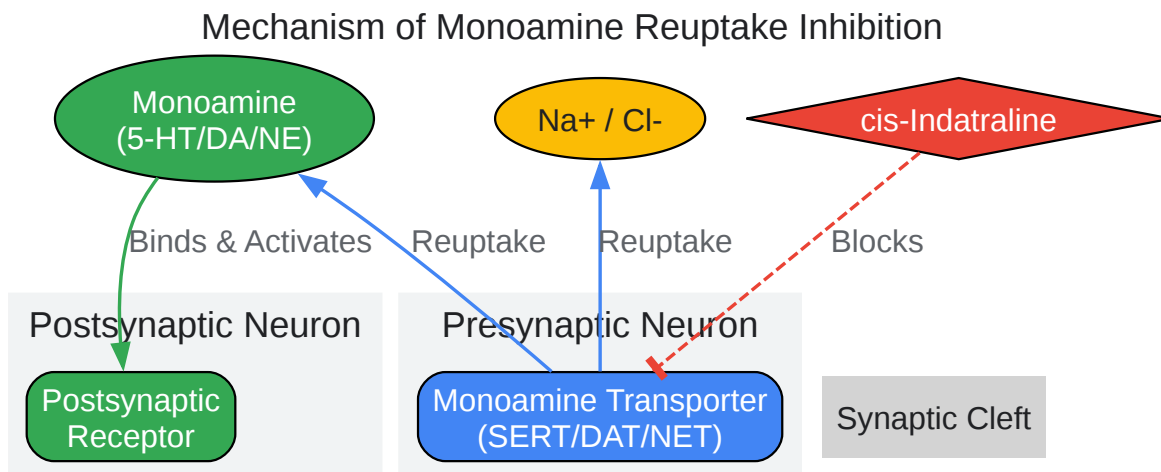


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Workflow for Competitive Radioligand Binding Assay.

Monoamine Reuptake and Inhibition Pathway

Monoamine transporters terminate neurotransmission by clearing neurotransmitters from the synaptic cleft. cis-Indatraline acts by blocking this reuptake mechanism.



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Inhibition of Monoamine Reuptake by cis-Indatraline.

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